4-(Aminomethyl)benzene-1,2,3-triol

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology tool compounds

4-(Aminomethyl)benzene-1,2,3-triol (CAS 79490-80-5, hydroiodide salt), also known as 2,3,4-trihydroxybenzylamine, is a polyhydroxylated benzylamine derivative bearing three vicinal hydroxyl groups (pyrogallol moiety) and an aminomethyl substituent at the 4-position. This small molecule (free base molecular weight 155.15 g/mol) belongs to the trihydroxybenzylamine subclass.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 79490-80-5
Cat. No. B13610757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzene-1,2,3-triol
CAS79490-80-5
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CN)O)O)O
InChIInChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2
InChIKeyRLVMDCBYSARFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzene-1,2,3-triol (CAS 79490-80-5) for Scientific Procurement: Compound Class and Core Characteristics


4-(Aminomethyl)benzene-1,2,3-triol (CAS 79490-80-5, hydroiodide salt), also known as 2,3,4-trihydroxybenzylamine, is a polyhydroxylated benzylamine derivative bearing three vicinal hydroxyl groups (pyrogallol moiety) and an aminomethyl substituent at the 4-position. This small molecule (free base molecular weight 155.15 g/mol) belongs to the trihydroxybenzylamine subclass [1]. The compound has been characterized as a competitive inhibitor of monoamine oxidase A (MAO-A) [2] and has demonstrated trace amine-associated receptor 1 (TAAR1) agonist activity [3]. Its pyrogallol core confers a lower redox potential relative to catechol-based analogs, a property relevant to radical scavenging and oxidative reactivity [4].

Why 4-(Aminomethyl)benzene-1,2,3-triol Cannot Be Directly Substituted with Other Hydroxybenzylamine or Polyphenol Analogs


Within the polyhydroxylated benzylamine chemical space, the number and positional arrangement of hydroxyl substituents on the aromatic ring fundamentally dictate biological target engagement and redox behavior. Dihydroxybenzylamine (DHBA) analogs such as 3,4-DHBA and 2,3-DHBA, despite sharing the aminomethylbenzene scaffold, exhibit markedly different potency and target spectrum compared to trihydroxy derivatives. In antileukemic assays, trihydroxybenzylamines showed inhibitory concentrations approximately one order of magnitude lower than their dihydroxy counterparts [1]. Furthermore, the pyrogallol (1,2,3-trihydroxy) configuration provides intrinsically faster autoxidation kinetics and superior radical scavenging compared to the catechol (1,2-dihydroxy) configuration [2], meaning that hydroxyl count and positioning directly control both pharmacodynamic activity and chemical reactivity. Generic substitution without accounting for these structure-activity relationships risks selecting a compound with insufficient target potency, altered selectivity profile, or inappropriate redox characteristics for the intended experimental system.

4-(Aminomethyl)benzene-1,2,3-triol Quantitative Differentiation Evidence: Head-to-Head and Comparator Data for Scientific Selection


MAO-A Subtype Selectivity: 4-(Aminomethyl)benzene-1,2,3-triol vs. In-Class and Reference MAO Inhibitors

4-(Aminomethyl)benzene-1,2,3-triol (CHEMBL3585827) inhibits bovine brain mitochondrial MAO-A with an IC50 of 28 nM, using serotonin as substrate and a 60-minute preincubation fluorimetric assay [1]. Against MAO-B from the same species and tissue preparation under equivalent assay conditions, the compound exhibits an IC50 of 220,000 nM (220 μM), corresponding to a selectivity ratio (MAO-B IC50 / MAO-A IC50) of approximately 7,857-fold in favor of MAO-A [1]. For comparative context, the clinically used MAO-A inhibitor moclobemide achieves IC50 values in the submicromolar range against human recombinant MAO-A, while the reference MAO-B inhibitor selegiline shows IC50 values of approximately 19.6 nM against MAO-B [2]. The near-four-order-of-magnitude selectivity window distinguishes this compound from non-selective MAO inhibitors and from the unsubstituted pyrogallol scaffold, which lacks the aminomethyl pharmacophore required for MAO active-site engagement.

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology tool compounds

Superior Antitumor Potency of Trihydroxy vs. Dihydroxybenzylamine Analogs in Experimental Leukemia Models

In a direct comparative study, Wick (1981) evaluated dihydroxybenzylamine (DHBA) analogs (2,3-DHBA, 3,4-DHBA, 2,5-DHBA) alongside trihydroxybenzylamine derivatives (2,3,4- and 3,4,5-trihydroxybenzylamine) for antitumor activity against P388 and L1210 lymphocytic leukemias in vivo [1]. The trihydroxy derivatives demonstrated inhibitory concentrations between 0.01 and 1.0 mM, whereas the dihydroxy analogs required concentrations between 0.1 and 1.0 mM—a potency shift of approximately one order of magnitude favoring the trihydroxy substitution pattern [1]. Furthermore, the trihydroxy derivatives exhibited a broader mechanism of action, inhibiting the incorporation of uridine and leucine in addition to thymidine, while the dihydroxy analogs primarily suppressed thymidine incorporation alone [1]. In long-term survival analysis, 3,4-DHBA and 2,3-DHBA produced 30% and 20% long-term survivors respectively, and the 2,5-DHBA (para) isomer was completely inactive in vivo despite in vitro potency, underscoring the critical importance of hydroxyl positional isomerism [1].

Antitumor benzylamines Leukemia in vivo models Structure-activity relationship

Pyrogallol vs. Catechol Oxidation Potential: Structural Basis for Differential Redox Reactivity

The pyrogallol (1,2,3-trihydroxybenzene) moiety exhibits intrinsically greater susceptibility to oxidation compared to the catechol (1,2-dihydroxybenzene) moiety. Kinetic studies on the autoxidation of polyphenolic compounds by molecular oxygen have established the following oxidizability hierarchy for key polyphenol fragments: pyrogallol > gallate > catechol [1]. This ranking is attributed to the lower redox potential conferred by the third electron-donating hydroxyl group in the ortho-trihydroxy configuration, which stabilizes the semiquinone radical intermediate formed during one-electron oxidation [1]. In DPPH radical scavenging assays, pyrogallol exhibits an IC50 of 20.2 μM, compared to gallic acid (IC50 = 11.4 μM) which benefits from an additional electron-withdrawing carboxyl group, and markedly lower than typical catechol-only flavonoids which show DPPH IC50 values ≥54.88 μM [2][3]. For 4-(aminomethyl)benzene-1,2,3-triol, the pyrogallol core predicts intrinsically faster radical scavenging kinetics and greater pro-oxidant potential relative to any catechol-based benzylamine analog.

Redox potential Polyphenol oxidizability Radical scavenging SAR

TAAR1 Agonist Activity: Differentiated Polypharmacology vs. Mono-Targeted Hydroxybenzylamines

4-(Aminomethyl)benzene-1,2,3-triol (CHEMBL1623029) demonstrates agonist activity at human TAAR1 with a pEC50 of 6.79 (EC50 ≈ 162 nM) and pIC50 of 6.35 (IC50 ≈ 447 nM) in recombinant cellular assays [1]. TAAR1 is a G protein-coupled receptor implicated in the regulation of monoaminergic neurotransmission and is an emerging target in neuropsychiatric and metabolic disorders. In contrast, the structurally related 3,4-dihydroxybenzylamine (DHBA), while active as a cytotoxic agent against melanoma cell lines (IC50 = 100 μM across melanoma cell lines, 122 μM for SK-MELB) , has no documented TAAR1 activity in public bioactivity databases. This dual MAO-A/TAAR1 polypharmacology of the target compound differentiates it from mono-targeted hydroxybenzylamine analogs and positions it as a chemical probe for studying the intersection of trace amine signaling and monoamine catabolism.

Trace amine-associated receptor TAAR1 agonism Polypharmacology

Ring-Hydroxylation-Dependent Cytotoxicity Enhancement: Trihydroxy vs. Dihydroxy Benzylamines in Melanoma

Comparative structure-activity studies on hydroxybenzylamines against human malignant melanoma cell lines reveal a direct relationship between the number of ring hydroxyl groups and cytotoxic potency. While 3,4-dihydroxybenzylamine (3,4-DHBA, a catechol-type analog) exhibits an IC50 of 100 μM against a panel of melanoma cell lines and 122 μM against the SK-MELB line after 48-hour exposure (1 μM-10 mM concentration range) , the trihydroxybenzylamine derivatives showed enhanced potency in related antitumor model systems. In the comparative leukemia study by Wick (1981), the 2,3,4-trihydroxybenzylamine (identical scaffold to 4-(aminomethyl)benzene-1,2,3-triol) exhibited inhibitory concentrations one order of magnitude lower than the dihydroxy series (0.01-1.0 mM vs. 0.1-1.0 mM) [1]. Additionally, the trihydroxy derivatives uniquely inhibited uridine and leucine incorporation pathways beyond thymidine, whereas the dihydroxy series lacked this broader mechanistic profile [1]. The addition of a third hydroxyl group on the aromatic ring is therefore not merely an incremental structural modification but a functional switch that activates additional cytotoxicity mechanisms and lowers the effective concentration threshold.

Melanoma cytotoxicity Hydroxybenzylamine SAR Tyrosinase-mediated toxicity

4-(Aminomethyl)benzene-1,2,3-triol Optimal Application Scenarios Based on Verified Differentiation Evidence


Selective MAO-A Pharmacological Probe for Neurotransmitter Metabolism Studies

With an MAO-A IC50 of 28 nM and an MAO-B IC50 of 220,000 nM, 4-(aminomethyl)benzene-1,2,3-triol provides a ~7,857-fold selectivity window between the two MAO isoforms [1]. This selectivity profile makes it suitable as a chemical probe in ex vivo or in vitro studies of serotonin and norepinephrine catabolism where confounding MAO-B inhibition must be excluded. The compound can serve as a reference tool for benchmarking novel MAO-A inhibitor candidates or for dissecting the relative contributions of MAO-A vs. MAO-B to amine neurotransmitter clearance in tissue preparations.

Anticancer Benzylamine Research Leveraging the Trihydroxy Substitution Advantage

The trihydroxybenzylamine scaffold exhibits inhibitory concentrations of 0.01-1.0 mM against leukemia cell macromolecular synthesis—approximately one order of magnitude more potent than the dihydroxy series (0.1-1.0 mM) [2]. Additionally, trihydroxy derivatives uniquely suppress uridine and leucine incorporation beyond thymidine, indicating broader metabolic disruption. This compound is therefore the preferred scaffold for structure-activity relationship (SAR) campaigns exploring benzylamine-based antitumor agents, particularly where multi-pathway inhibition is a desired mechanistic feature.

Redox-Active Chemical Biology Tool for Studying Pyrogallol-Mediated Oxidation Processes

The pyrogallol (1,2,3-trihydroxybenzene) core of 4-(aminomethyl)benzene-1,2,3-triol exhibits faster autoxidation kinetics and stronger DPPH radical scavenging (pyrogallol IC50 = 20.2 μM) compared to catechol-based analogs (IC50 ≥54.88 μM for catechol-type flavonoids) [3][4]. In experimental systems where controlled pro-oxidant activity is desired—such as metal-catalyzed oxidation studies, reactive oxygen species (ROS) generation experiments, or radical-mediated cytotoxicity assays—this compound offers intrinsically higher redox reactivity than any catechol-based benzylamine alternative.

Dual MAO-A/TAAR1 Polypharmacology Research in Neuropharmacology

4-(Aminomethyl)benzene-1,2,3-triol uniquely combines MAO-A inhibition (IC50 = 28 nM) with TAAR1 agonism (pEC50 = 6.79, EC50 ≈ 162 nM) in a single chemical entity [1][5]. This polypharmacological profile is absent in simpler hydroxybenzylamine analogs such as 3,4-DHBA. For neuroscience research programs investigating the functional crosstalk between trace amine-associated receptor signaling and monoamine catabolic pathways, this compound serves as a single-agent probe, eliminating the experimental variability associated with co-administering separate MAO-A and TAAR1 tool compounds.

Quote Request

Request a Quote for 4-(Aminomethyl)benzene-1,2,3-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.